
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid
Overview
Description
“(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 309977-93-3 . It has a molecular weight of 199.97 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4,6-dimethoxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
“(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is a solid compound . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Lewis Acidity and Chemical Properties
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid, like other fluoro-substituted boronic acids, is noteworthy for the electron-withdrawing character of fluorine atoms that influence its properties. These compounds have applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine. The Lewis acidity of boron atoms in these compounds plays a crucial role in many of these applications (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Reactivity with Diols and Polyols
Boronic acids are used extensively in biomaterials due to their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans. Their interactions with polyols are also significant for preparing hydrogels with dynamic covalent or responsive behavior. The choice of boronic acids in sensing, delivery, and materials chemistry is influenced by their structure and reactivity with diols (Brooks, Deng, & Sumerlin, 2018).
Application in Fluorescent Chemosensors
Fluoro-substituted boronic acids, including (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, are integral in developing fluorescent chemosensors for detecting carbohydrates, bioactive substances, and various ions. These compounds form specific complexes with diols, leading to changes in fluorescence properties, which is pivotal in biosensing applications (Huang et al., 2012).
Sensing Applications and Interaction with Fluoride Ions
These boronic acids, due to their interaction with fluoride ions, find applications in colorimetric sensing. They can undergo significant spectral shifts upon binding with fluoride ions, which is useful in the development of colorimetric sensors for environmental and biological monitoring (Wade & Gabbaï, 2009).
Versatility in Sensing and Therapeutic Applications
The versatility of boronic acids, including fluoro-substituted variants, extends to various sensing applications. They are used in homogeneous assays, heterogeneous detection, biological labeling, protein manipulation and modification, and even in the development of therapeutics (Lacina, Skládal, & James, 2014).
Stability and Synthetic Potentials in Organic Chemistry
In the realm of organic chemistry, the stability and synthetic potentials of fluoro-substituted boronic acids are of great interest. These compounds play a crucial role in the synthesis of various organic materials and are valued for their reactivity and stability under different conditions (Huang, Chen, & Qing, 2003).
Safety And Hazards
properties
IUPAC Name |
(2-fluoro-4,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIYLGRLZLYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



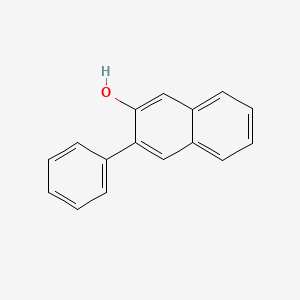
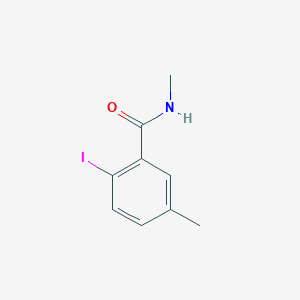
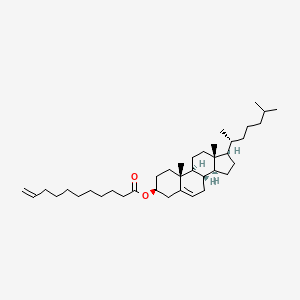
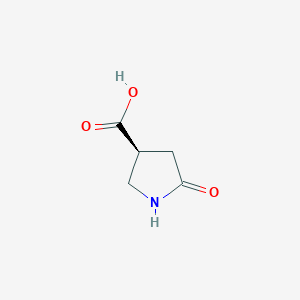
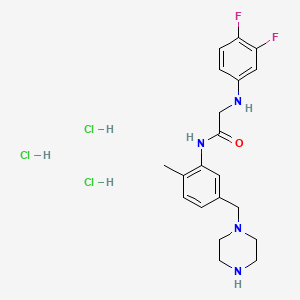
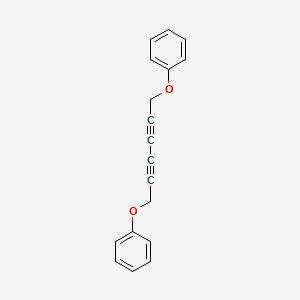


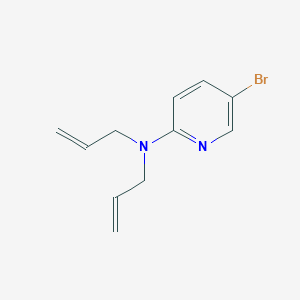
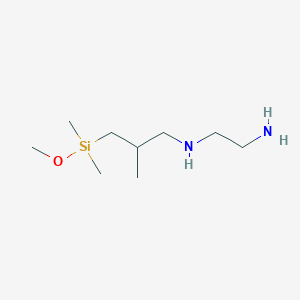
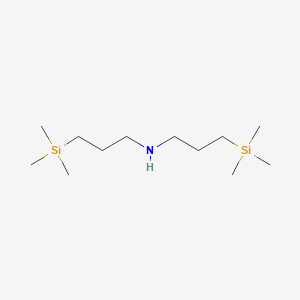
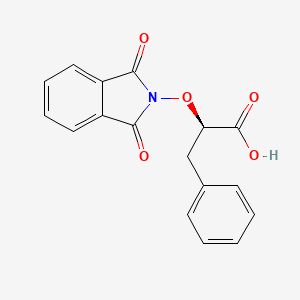
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)